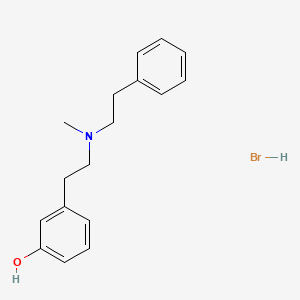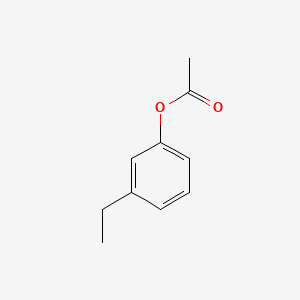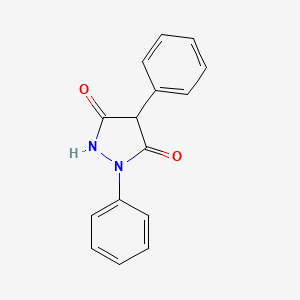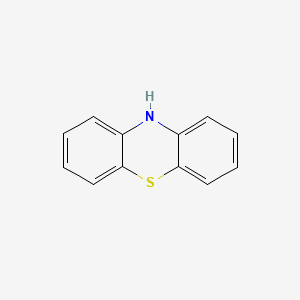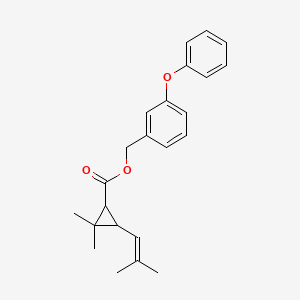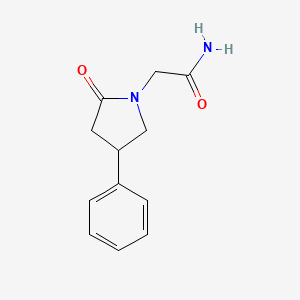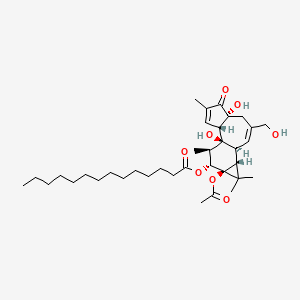
ホルボール12-ミリステート13-アセテート
概要
説明
科学的研究の応用
Phorbol 12-myristate 13-acetate has a wide range of scientific research applications, including:
作用機序
生化学分析
Biochemical Properties
Phorbol 12-myristate 13-acetate plays a significant role in biochemical reactions by activating protein kinase C. This activation occurs through the binding of phorbol 12-myristate 13-acetate to the C1 domain of protein kinase C, mimicking the natural activator diacylglycerol. This interaction leads to the translocation of protein kinase C from the cytosol to the cell membrane, where it phosphorylates various target proteins involved in cell signaling pathways . Additionally, phorbol 12-myristate 13-acetate induces the release of proteases, cytokines, and NADPH oxidases, contributing to tissue damage, histamine production, and vascular remodeling .
Cellular Effects
Phorbol 12-myristate 13-acetate exerts profound effects on various cell types and cellular processes. In immune cells, it enhances the differentiation of B cells into regulatory B cells with a granzyme B+ phenotype . In myogenic cells, phorbol 12-myristate 13-acetate influences the synthesis of muscle-specific proteins and DNA synthesis, although it inhibits cell fusion . Furthermore, phorbol 12-myristate 13-acetate affects the differentiation of chondroblasts, transforming them into fibroblastic cells . These effects are mediated through the activation of protein kinase C and subsequent modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of phorbol 12-myristate 13-acetate involves its binding to the C1 domain of protein kinase C, leading to the activation of this enzyme . This activation results in the phosphorylation of various downstream targets, including transcription factors, enzymes, and structural proteins. Phorbol 12-myristate 13-acetate also promotes the expression of inducible nitric oxide synthase in hepatocytes and activates Ca2±ATPase, enhancing calcium signaling . Additionally, it modulates the activity of krüppel-like transcription factor 2 during megakaryocytic differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phorbol 12-myristate 13-acetate can vary over time. The stability of phorbol 12-myristate 13-acetate is influenced by storage conditions, with solutions in dimethyl sulfoxide being stable for at least six months when stored at -20°C . Over time, phorbol 12-myristate 13-acetate can induce long-term changes in cellular function, such as sustained activation of protein kinase C and prolonged alterations in gene expression . These temporal effects are crucial for understanding the compound’s impact on cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of phorbol 12-myristate 13-acetate in animal models are dose-dependent. At low concentrations, phorbol 12-myristate 13-acetate can enhance the differentiation of immune cells and promote cellular growth . At high doses, it can induce toxic effects, such as chromosomal aberrations and mitotic dysfunction in zebrafish embryos . Additionally, phorbol 12-myristate 13-acetate can cause dose-dependent reductions in intracellular ATP levels and stimulate ATPase activity in various cell types .
Metabolic Pathways
Phorbol 12-myristate 13-acetate is involved in several metabolic pathways, primarily through the activation of protein kinase C. This activation leads to the modulation of various enzymes and cofactors involved in cellular metabolism . Phorbol 12-myristate 13-acetate also influences the production of reactive oxygen species and the activity of enzymes involved in oxidative stress responses . These metabolic effects are critical for understanding the compound’s role in cellular physiology and pathology.
Transport and Distribution
Within cells and tissues, phorbol 12-myristate 13-acetate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization is influenced by its binding to protein kinase C and subsequent translocation to the cell membrane . This distribution is essential for its biological activity, as it allows phorbol 12-myristate 13-acetate to interact with its target proteins and modulate cellular processes.
Subcellular Localization
Phorbol 12-myristate 13-acetate exhibits specific subcellular localization patterns, primarily due to its interaction with protein kinase C. Upon binding to protein kinase C, phorbol 12-myristate 13-acetate induces the translocation of the enzyme from the cytosol to the cell membrane . This localization is crucial for the activation of downstream signaling pathways and the modulation of cellular functions. Additionally, phorbol 12-myristate 13-acetate can influence the localization of other proteins involved in cell signaling and metabolism, further contributing to its biological effects.
準備方法
ホルボール12-ミリスタート13-アセテートは、様々な方法で合成することができます。一般的な方法の1つは、ホルボールをミリスチン酸と酢酸でエステル化することです。 反応には一般的に硫酸などの触媒を使用する必要があり、還流条件下で行われます . 工業生産方法では、通常、クロトン・ティグリアムの種子からホルボールエステルを抽出し、精製した後、化学修飾を行い、ホルボール12-ミリスタート13-アセテートを得ています .
化学反応の分析
ホルボール12-ミリスタート13-アセテートは、次のような様々な化学反応を起こします。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と水素化リチウムアルミニウムなどの還元剤があります . これらの反応から生成される主な生成物は、使用する特定の条件や試薬によって異なります .
科学研究への応用
ホルボール12-ミリスタート13-アセテートは、次のような幅広い科学研究に利用されています。
類似化合物との比較
特性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDXBVPIONUQT-RGYGYFBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023798 | |
| Record name | Phorbol 12-myristate 13-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
12-o-tetradecanoylphorbol-13-acetate appears as white crystals. (NTP, 1992), White solid; [CAMEO] Colorless powder; [Sigma-Aldrich MSDS] | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 12-O-Tetradecanoylphorbol-13-acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insoluble (NTP, 1992), Insoluble in water, Soluble in DMSO (25 mg/mL), 100% ethanol (25 mg/mL), acetone, ether, DMF, methanol, and chloroform; insoluble in aqueous buffers | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), has a differential role on the regulation of the cell cycle in a variety of tumor cells. The mechanism between TPA and the cell cycle in breast cancer is not fully understood. Therefore, we investigated the regulatory mechanism of TPA on control of the cell cycle of breast cancer cells. Our results showed that TPA increased the level of p21 expression in MCF-7 cells with wild-type p53 and MDA-MB-231 cells with mutant p53 in a dose-dependent manner. In contrast, TPA decreased the expression of p53 in MCF-7 cells, but did not affect MDA-MB-231 cells. We next examined the regulatory mechanism of TPA on p21 and p53 expression. Our results showed that the TPA-induced up-regulation of p21 and down-regulation of p53 was reversed by UO126 (a MEK1/2 inhibitor), but not by SP600125 (a JNK inhibitor) or SB203580 (a p38 inhibitor), although TPA increased the phosphorylation of ERK and JNK in MCF-7 cells. In addition, the TPA-induced arrest of the G2/M phase was also recovered by UO126 treatment. To confirm the expression of p21 through the MEK/ERK pathway, cells were transfected with constitutively active (CA)-MEK adenovirus. Our results showed that the expression of p21 was significantly increased by CA-MEK overexpression. Taken together, we suggest that TPA reciprocally regulates the level of p21 and p53 expression via a MEK/ERK-dependent pathway. The up-regulation of p21 in response to TPA is mediated through a p53-independent mechanism in breast cancer cells. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil, White crystals, Colorless powder, Amorphous film, solid | |
CAS No. |
16561-29-8 | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phorbol 12-myristate 13-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16561-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoylphorbol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016561298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorbol 12-myristate 13-acetate diester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phorbol 12-myristate 13-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORBOL 12-MYRISTATE 13-ACETATE DIESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI40JAQ945 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
162 °F (NTP, 1992), 50-70 °C (melting pt-freezing pt) | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of phorbol 12-myristate 13-acetate?
A1: Phorbol 12-myristate 13-acetate directly binds to and activates protein kinase C (PKC) [, , , , , ].
Q2: What are the downstream effects of phorbol 12-myristate 13-acetate binding to PKC?
A2: PMA binding to PKC initiates a wide array of cellular responses, including:
- Activation of signaling pathways: This includes the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways [, , , , ].
- Modulation of gene expression: PMA can induce or repress the transcription of various genes, including those involved in cell proliferation, differentiation, inflammation, and apoptosis [, , , , , , , , , , , , , , , , , ].
- Alterations in cell behavior: Depending on the cell type, PMA can induce cell proliferation, differentiation, migration, adhesion, or apoptosis [, , , , , , , , , , ].
- Changes in ion channel activity: PMA can modulate the activity of various ion channels, including calcium channels, potassium channels, and chloride channels, influencing cellular excitability and signaling [, , ].
- Regulation of intracellular processes: PMA impacts cellular processes like endocytosis, vesicle trafficking, and cytoskeletal reorganization [, , ].
Q3: Does phorbol 12-myristate 13-acetate affect all PKC isoforms equally?
A3: No, PMA exhibits selectivity towards different PKC isoforms. For example, research suggests PKCα plays a crucial role in PMA-induced megakaryocyte differentiation in Friend erythroleukemia cells []. Similarly, in cerebellar granule cells, PKCα mediates the PMA-induced potentiation of N-methyl-D-aspartate (NMDA) receptor currents [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





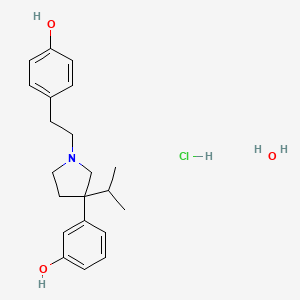
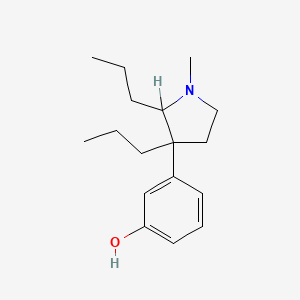
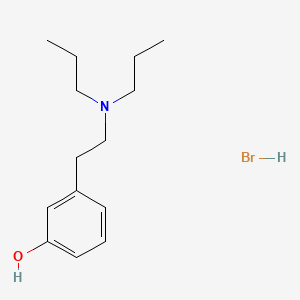

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)
